molecular formula C19H20N2O4 B3011958 Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 314028-37-0

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3011958
CAS No.: 314028-37-0
M. Wt: 340.379
InChI Key: YBNPYPJBZINQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Biological Activity

Isopropyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 293.33 g/mol

The structure features a tetrahydropyrimidine ring with a hydroxynaphthalene substituent, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Tetrahydropyrimidines have been investigated for their anticancer potential. In vitro studies have shown that isopropyl derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism
HeLa15.5Caspase activation
MCF-712.8Bcl-2 modulation

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. A study highlighted its ability to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of isopropyl tetrahydropyrimidines against pathogenic bacteria. The study utilized a disk diffusion method to assess the inhibition zones produced by various concentrations of the compound. Results indicated a dose-dependent response with significant inhibition at higher concentrations .

Research on Anticancer Activity

In another study, the compound was tested against several cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells. The study concluded that the compound's structure plays a crucial role in its cytotoxic effects .

Properties

IUPAC Name

propan-2-yl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-10(2)25-18(23)15-11(3)20-19(24)21-17(15)16-13-7-5-4-6-12(13)8-9-14(16)22/h4-10,17,22H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNPYPJBZINQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.